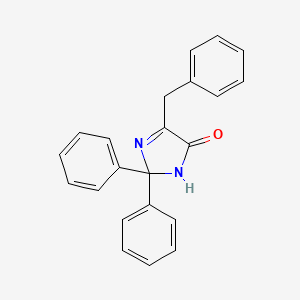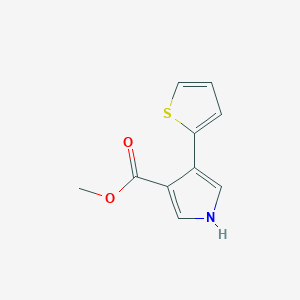
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both a thiophene and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of thiophene-2-carboxaldehyde with a suitable pyrrole derivative. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share structural similarities and are used in similar applications.
Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and N-methylpyrrole are also structurally related and have comparable uses in synthesis and research.
Uniqueness
Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is unique due to the combination of the thiophene and pyrrole rings, which imparts distinct electronic and structural properties. This dual-ring system can enhance its reactivity and potential as a versatile building block in organic synthesis.
特性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
methyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3 |
InChIキー |
ZIYZWDXKNPADGN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CNC=C1C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







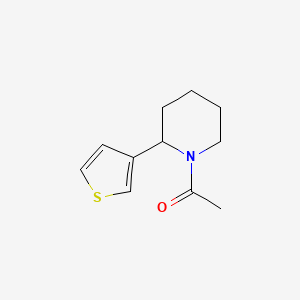
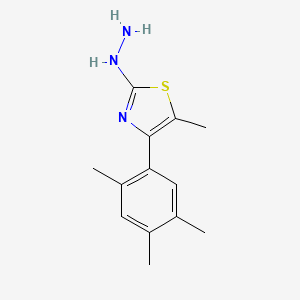
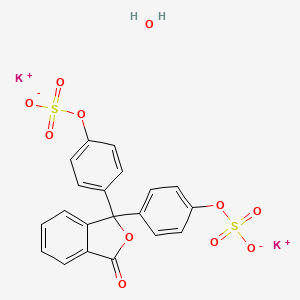


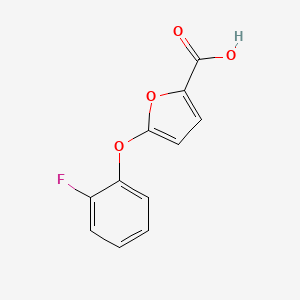

![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
